molecular formula C22H18ClN5OS2 B12029691 2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide

Cat. No.: B12029691
M. Wt: 468.0 g/mol
InChI Key: HILUEGMROBGNND-BUVRLJJBSA-N
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Description

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide is a complex organic compound with a unique structure that includes a triazole ring, a chlorophenyl group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl and phenyl groups are introduced through substitution reactions, while the thiophene moiety is incorporated via a thiolation reaction. The final step involves the formation of the acetamide linkage through a condensation reaction with the appropriate amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production .

Chemical Reactions Analysis

Types of Reactions

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the triazole ring can produce dihydrotriazoles .

Scientific Research Applications

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with metal ions, while the chlorophenyl group can participate in π-π stacking interactions. The thiophene moiety can engage in sulfur-π interactions, and the acetamide linkage can form hydrogen bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide apart is its combination of a triazole ring, a chlorophenyl group, and a thiophene moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C22H18ClN5OS2

Molecular Weight

468.0 g/mol

IUPAC Name

2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C22H18ClN5OS2/c1-15(19-8-5-13-30-19)24-25-20(29)14-31-22-27-26-21(16-6-3-2-4-7-16)28(22)18-11-9-17(23)10-12-18/h2-13H,14H2,1H3,(H,25,29)/b24-15+

InChI Key

HILUEGMROBGNND-BUVRLJJBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=CS4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CS4

Origin of Product

United States

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